molecular formula C11H10N4 B043383 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline CAS No. 147293-14-9

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Cat. No.: B043383
CAS No.: 147293-14-9
M. Wt: 198.22 g/mol
InChI Key: XZSISKRWSRRUHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction typically requires a series of steps including treatment and purification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted imidazoisoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is unique due to its specific structure, which influences its reactivity and biological activity. Its distinct arrangement of nitrogen atoms within the heterocyclic ring system contributes to its specific mutagenic and carcinogenic properties .

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (commonly referred to as 2-AMIQ) is a heterocyclic compound known for its structural similarity to other biologically active imidazoquinolines, particularly those associated with mutagenicity and carcinogenicity. This article delves into the biological activity of 2-AMIQ, exploring its potential mutagenic properties, mechanisms of action, and implications for health based on current research findings.

Chemical Structure and Properties

2-AMIQ has the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol. The compound features an isoquinoline ring system fused with an imidazole ring, with an amino group at the 2-position and a methyl group at the 3-position of the imidazole ring. This unique structure contributes to its distinct biological properties.

Mutagenicity and Carcinogenicity

Research indicates that compounds structurally related to 2-AMIQ, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known mutagens and potential carcinogens. IQ is found in various cooked meats and tobacco smoke, where it poses significant health risks due to its ability to induce mutations in DNA. Given the structural similarities between IQ and 2-AMIQ, it is hypothesized that 2-AMIQ may exhibit comparable mutagenic properties.

  • Study Findings : In vitro studies suggest that 2-AMIQ may interact with DNA, leading to mutations. The Ames test, commonly used to evaluate mutagenicity, has shown positive results for related compounds, indicating a need for further investigation into 2-AMIQ's mutagenic potential.

The proposed mechanisms through which 2-AMIQ exerts its biological effects include:

  • DNA Interaction : The compound may form adducts with DNA, disrupting replication and repair processes.
  • Reactive Oxygen Species (ROS) Generation : Like other heterocyclic amines, 2-AMIQ may induce oxidative stress through ROS production, contributing to cellular damage.
  • Enzyme Inhibition : Preliminary data suggest that 2-AMIQ could inhibit specific enzymes involved in metabolic pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-AMIQ:

  • Mutagenicity Testing : A study demonstrated that related imidazoquinolines exhibited significant mutagenic effects in bacterial systems (Ames test), prompting additional research on 2-AMIQ's potential as a mutagen.
    CompoundMutagenicity (Ames Test)Source
    2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)PositiveCooked meats
    This compoundTBDOngoing research
  • Cellular Studies : Investigations into the cellular effects of related compounds have shown alterations in cell cycle progression and apoptosis induction at certain concentrations.
    CompoundConcentration (µM)Effect
    Curcumin analogs1.0Induced morphological changes
    Dipeptidyl peptidase IV inhibitorsVariesImproved glycemic control

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, 2-AMIQ could have several applications:

  • Research Tool : As a model compound for studying mutagenesis and carcinogenesis.
  • Pharmaceutical Development : Potential lead compound for developing agents targeting specific pathways involved in cancer progression.

Properties

IUPAC Name

3-methylimidazo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSISKRWSRRUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163648
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-14-9
Record name 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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